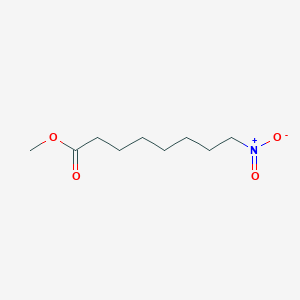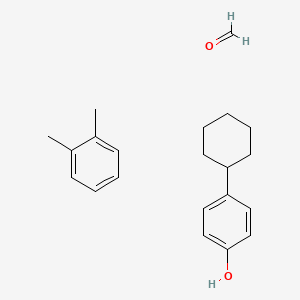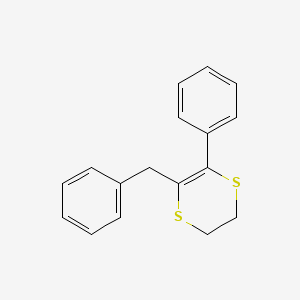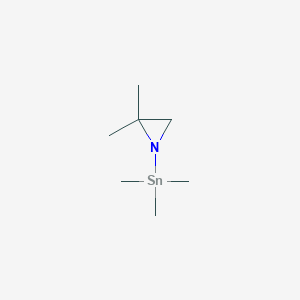
1,1'-(Cyclopent-3-ene-1,1-diyl)di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Cyclopent-3-ene-1,1-diyl)di(ethan-1-one) is an organic compound characterized by a cyclopentene ring with two ethanone groups attached at the 1,1’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Cyclopent-3-ene-1,1-diyl)di(ethan-1-one) can be achieved through several methods. One common approach involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by reaction with dichlorocarbene . The structures of the isolated compounds are typically confirmed using 1H and 13C NMR spectroscopy and GC-MS .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Cyclopent-3-ene-1,1-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,1’-(Cyclopent-3-ene-1,1-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may be used in the development of biologically active compounds.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action for 1,1’-(Cyclopent-3-ene-1,1-diyl)di(ethan-1-one) involves its interaction with various molecular targets and pathways. The specific pathways depend on the context in which the compound is used. For example, in oxidation reactions, it may act as a substrate for oxidizing agents, leading to the formation of new functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3-cyclopentene-1,1-dicarboxylate: This compound has a similar cyclopentene ring structure but with ester groups instead of ethanone groups.
Ethyl cyclopent-3-ene-1-carboxylate: Another related compound with a single carboxylate group attached to the cyclopentene ring.
Uniqueness
1,1’-(Cyclopent-3-ene-1,1-diyl)di(ethan-1-one) is unique due to its specific functional groups and the potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
58920-76-6 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1-(1-acetylcyclopent-3-en-1-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-7(10)9(8(2)11)5-3-4-6-9/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
BRGFDPDNNLVHKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CC=CC1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)




![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)

![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)


